Borussertib

Beschreibung

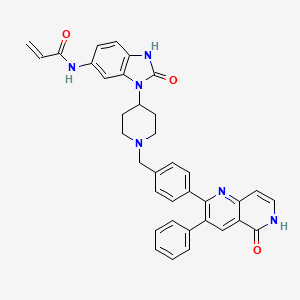

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[2-oxo-3-[1-[[4-(5-oxo-3-phenyl-6H-1,6-naphthyridin-2-yl)phenyl]methyl]piperidin-4-yl]-1H-benzimidazol-5-yl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H32N6O3/c1-2-33(43)38-26-12-13-31-32(20-26)42(36(45)40-31)27-15-18-41(19-16-27)22-23-8-10-25(11-9-23)34-28(24-6-4-3-5-7-24)21-29-30(39-34)14-17-37-35(29)44/h2-14,17,20-21,27H,1,15-16,18-19,22H2,(H,37,44)(H,38,43)(H,40,45) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBRBOYWXDLHDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC2=C(C=C1)NC(=O)N2C3CCN(CC3)CC4=CC=C(C=C4)C5=C(C=C6C(=N5)C=CNC6=O)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H32N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Borussertib: A Deep Dive into the Covalent-Allosteric Inhibition of AKT

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of Borussertib, a first-in-class covalent-allosteric inhibitor of the protein kinase AKT. Borussertib presents a novel approach to targeting the PI3K/AKT/mTOR signaling pathway, a critical axis frequently dysregulated in cancer. This document provides a comprehensive overview of its biochemical and cellular activity, the structural basis of its inhibitory action, and detailed methodologies from key preclinical studies, designed to inform and empower further research and development in this area.

Core Mechanism of Action: Covalent-Allosteric Inhibition

Borussertib distinguishes itself from traditional ATP-competitive and other allosteric AKT inhibitors through its unique covalent-allosteric mechanism. It irreversibly binds to the protein kinase AKT, stabilizing an inactive conformation and leading to potent and sustained inhibition of its downstream signaling.

Molecular Targeting and Binding:

Borussertib specifically targets a pocket located between the pleckstrin homology (PH) and kinase domains of AKT.[1][2] It forms a covalent bond with cysteine residues Cys296 and Cys310 within this pocket through a Michael addition reaction.[2][3][4] This covalent interaction locks the kinase in an inactive "PH-in" conformation, where the ATP-binding site is structurally blocked, preventing kinase activation.[1][5] The crystal structure of Borussertib in complex with AKT1 has provided critical insights into this unique binding mode.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data on Borussertib's potency and cellular activity.

Table 1: Biochemical Potency of Borussertib against Wild-Type AKT

| Parameter | Value | Reference(s) |

| IC50 | 0.8 nM | [3][8] |

| Ki | 2.2 nM | [3][8] |

Table 2: Cellular Activity (EC50) of Borussertib in Various Cancer Cell Lines

| Cell Line | Cancer Type | EC50 (nM) | Reference(s) |

| AN3CA | Endometrial | 191 | [3][5] |

| T47D | Breast | 48 | [3][5] |

| ZR-75-1 | Breast | 5 | [3][5] |

| MCF-7 | Breast | 277 | [3][5] |

| BT-474 | Breast | 373 | [3][5] |

| KU-19-19 | Bladder | 7770 | [3][5] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by Borussertib and the workflows of pivotal experiments.

Signaling Pathway

References

- 1. Reporting animal research: Explanation and elaboration for the ARRIVE guidelines 2.0 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combining Animal Welfare With Experimental Rigor to Improve Reproducibility in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Patient-derived xenografts of triple-negative breast cancer reproduce molecular features of patient tumors and respond to mTOR inhibition | springermedizin.de [springermedizin.de]

- 4. Preclinical Efficacy of Covalent-Allosteric AKT Inhibitor Borussertib in Combination with Trametinib in KRAS-Mutant Pancreatic and Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. A Review on Alternative Methods to Experimental Animals in Biological Testing: Recent Advancement and Current Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mitigating animal methods bias to reduce animal use and improve biomedical translation - PubMed [pubmed.ncbi.nlm.nih.gov]

Borussertib's Covalent Engagement of Akt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Borussertib is a first-in-class covalent-allosteric inhibitor of the protein kinase Akt (also known as protein kinase B or PKB).[1][2] This document provides an in-depth technical overview of the mechanism of action, experimental validation, and key quantitative data related to the covalent binding of borussertib to Akt. Borussertib uniquely combines allosteric inhibition with irreversible covalent modification, leading to prolonged target engagement and potent anti-proliferative activity in various cancer models.[1][3] It achieves this by binding to an allosteric pocket at the interface of the kinase and pleckstrin homology (PH) domains of Akt, and subsequently forming a covalent bond with specific cysteine residues.[1][4] This dual mechanism offers high selectivity and efficacy, making borussertib a significant tool for cancer research and a promising candidate for therapeutic development.[1][5]

Mechanism of Covalent and Allosteric Inhibition

Borussertib binds to the inactive, autoinhibited "PH-in" conformation of Akt, where the PH domain folds onto the kinase domain.[4][6] This interaction occurs in an allosteric pocket located at the interface between these two domains.[1][7] The binding of borussertib stabilizes this inactive conformation, preventing the conformational changes necessary for Akt activation.[3][6]

The key to borussertib's prolonged and potent inhibition lies in its ability to form a covalent bond with cysteine residues within this allosteric pocket.[4][8] Crystallographic and mass spectrometry data have confirmed that borussertib's acrylamide "warhead" engages in a Michael addition reaction with the thiol group of Cysteine 296 (Cys296) in the kinase domain of Akt1.[4][8][9] There is also evidence suggesting potential interaction with Cysteine 310 (Cys310) .[7][10] This irreversible binding locks Akt in its inactive state, leading to a sustained inhibition of its downstream signaling pathways.[1][10]

Key molecular interactions contributing to the binding of borussertib include:

-

Covalent Bond: Michael addition between the acrylamide moiety of borussertib and the thiol group of Cys296.[4][8]

-

π-π Stacking: Interaction between the 1,6-naphthyridinone scaffold of borussertib and the indole side chain of Tryptophan 80 (Trp80) in the PH domain.[1][9]

-

Hydrophobic Interactions: Engagement with Leu210, Leu264, and Ile290.[1][7]

-

Water-mediated Hydrogen Bonds: Interactions involving Glu17, Arg273, and Tyr326.[1][7]

Quantitative Data

The following tables summarize the key quantitative data for borussertib's activity against Akt and its effects on cancer cell lines.

Table 1: Biochemical Activity of Borussertib Against Akt Isoforms

| Parameter | Akt1 (wild-type) | Akt2 (wild-type) | Akt3 (wild-type) | Reference |

| IC50 | 0.8 nM | 59 nM | 650 ± 170 nM | [2][10][11] |

| Ki | 2.2 nM | 6 nM | 91 nM | [10][12] |

Table 2: Cellular Activity of Borussertib in Cancer Cell Lines

| Cell Line | Cancer Type | EC50 (nM) | Reference |

| ZR-75-1 | Breast | 5 ± 1 | [6][7] |

| T-47D | Breast | 48 ± 15 | [6][7] |

| MCF-7 | Breast | 277 ± 90 | [6][7] |

| BT-474 | Breast | 373 ± 54 | [6][7] |

| AN3-CA | Endometrium | 191 ± 90 | [6][7] |

| KU-19-19 | Bladder | 7770 ± 641 | [6][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the covalent binding and activity of borussertib.

Mass Spectrometry for Confirmation of Covalent Binding

This protocol provides a general workflow to confirm the covalent modification of Akt by borussertib.

Objective: To detect the mass shift in Akt protein upon incubation with borussertib, indicating covalent bond formation.

Methodology:

-

Protein Incubation:

-

Incubate purified recombinant full-length Akt1 protein with a molar excess of borussertib (or DMSO as a vehicle control) in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT) for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 37°C).

-

-

Sample Preparation:

-

Terminate the reaction by adding a quenching agent if necessary.

-

Denature the protein sample by adding a denaturing buffer (e.g., containing 8 M urea or 6 M guanidinium chloride).

-

Desalt the protein sample using a suitable method, such as a desalting column or buffer exchange, to remove interfering salts and excess inhibitor.

-

-

Mass Spectrometry Analysis:

-

Analyze the protein samples using electrospray ionization mass spectrometry (ESI-MS).

-

Acquire the mass spectra of both the borussertib-treated and DMSO-treated Akt samples.

-

-

Data Analysis:

Western Blot Analysis of Akt Pathway Inhibition

This protocol outlines the steps to assess the inhibitory effect of borussertib on the Akt signaling pathway in cancer cells.

Objective: To measure the levels of phosphorylated Akt and its downstream targets in response to borussertib treatment.

Methodology:

-

Cell Culture and Treatment:

-

Culture cancer cell lines (e.g., ZR-75-1, AN3-CA) in appropriate media and conditions.

-

Treat the cells with varying concentrations of borussertib (e.g., 0.1 nM to 10 µM) or DMSO for a specified duration (e.g., 24 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS and lyse them in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation to remove cellular debris.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for phosphorylated Akt (pAkt Ser473, pAkt Thr308), total Akt, phosphorylated PRAS40 (pPRAS40 Thr246), and other downstream targets. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

Cell Viability Assay

This protocol describes how to determine the cytotoxic effect of borussertib on cancer cell lines.

Objective: To calculate the half-maximal effective concentration (EC50) of borussertib in different cancer cell lines.

Methodology:

-

Cell Seeding:

-

Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of borussertib (e.g., from 0.1 nM to 30 µM) or DMSO as a control.

-

-

Incubation:

-

Incubate the plates for a specified period (e.g., 72 or 96 hours) under standard cell culture conditions.

-

-

Viability Assessment:

-

Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

-

Data Analysis:

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

References

- 1. researchgate.net [researchgate.net]

- 2. Preclinical Efficacy of Covalent-Allosteric AKT Inhibitor Borussertib in Combination with Trametinib in KRAS-Mutant Pancreatic and Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Covalent‐Allosteric Inhibitors to Achieve Akt Isoform‐Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. Structural and chemical insights into the covalent-allosteric inhibition of the protein kinase Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Probe Borussertib | Chemical Probes Portal [chemicalprobes.org]

- 12. cusabio.com [cusabio.com]

- 13. aacrjournals.org [aacrjournals.org]

Borussertib's Akt Isoform Selectivity Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Borussertib is a first-in-class covalent-allosteric inhibitor of the protein kinase Akt (also known as Protein Kinase B). As a critical node in the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer, Akt represents a key therapeutic target. Borussertib's unique mechanism of action, involving both allosteric binding and covalent modification of the kinase, offers potential advantages in terms of potency and selectivity. This document provides a comprehensive technical overview of Borussertib's selectivity profile across the three Akt isoforms (Akt1, Akt2, and Akt3), presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

The serine/threonine kinase Akt is a central regulator of diverse cellular processes, including cell growth, proliferation, survival, and metabolism. The three highly homologous isoforms of Akt—Akt1, Akt2, and Akt3—share overlapping but also distinct physiological and pathological functions. Therefore, the development of isoform-selective inhibitors is crucial for targeted therapeutic intervention and to minimize off-target effects. Borussertib has emerged as a potent Akt inhibitor, and understanding its specific activity towards each isoform is paramount for its clinical development and application.

Mechanism of Action

Borussertib functions as a covalent-allosteric inhibitor.[1][2][3] It binds to an allosteric pocket located between the pleckstrin homology (PH) and kinase domains of Akt.[2] This binding event is followed by the formation of a covalent bond between the inhibitor and non-catalytic cysteine residues, specifically Cys296 and Cys310 in Akt1.[4] This irreversible interaction locks the kinase in an inactive conformation, thereby preventing its downstream signaling activities.[2]

Quantitative Selectivity Profile

Borussertib demonstrates potent inhibition of wild-type Akt with a notable preference for the Akt1 and Akt2 isoforms over Akt3. The following tables summarize the available quantitative data on Borussertib's inhibitory activity.

Table 1: In Vitro Inhibitory Activity of Borussertib against Wild-Type Akt

| Parameter | Value (nM) |

| IC₅₀ (WT Akt) | 0.8[1][2][3] |

| Kᵢ (WT Akt) | 2.2[1][2][3] |

Table 2: Akt Isoform Selectivity of Borussertib (IC₅₀, nM)

While specific IC₅₀ values for Borussertib against each purified Akt isoform are not consistently reported across primary literature, studies on covalent-allosteric inhibitors derived from the Borussertib scaffold indicate a preference for Akt1 and Akt2. One study noted that at a concentration of 1 µM, Borussertib and its derivatives potently inhibit all three Akt isoforms, with a discernible preference for Akt1 and Akt2.[5]

It is important to note that the development of isoform-selective covalent-allosteric inhibitors is an ongoing area of research, with derivatives of Borussertib being synthesized to achieve greater selectivity.[6]

Table 3: Cellular Activity of Borussertib in Cancer Cell Lines (EC₅₀, nM)

| Cell Line | Cancer Type | EC₅₀ (nM) |

| ZR-75-1 | Breast | 5 ± 1[2] |

| T47D | Breast | 48 ± 15[2] |

| AN3CA | Endometrium | 191 ± 90[2] |

| MCF-7 | Breast | 277 ± 90[2] |

| BT-474 | Breast | 373 ± 54[2] |

| KU-19-19 | Bladder | 7770 ± 641[2] |

Experimental Protocols

The determination of Borussertib's Akt isoform selectivity involves a combination of biochemical and cellular assays.

Biochemical Kinase Inhibition Assay

-

Objective: To determine the in vitro inhibitory potency (IC₅₀) of Borussertib against purified Akt isoforms.

-

Methodology:

-

Enzyme and Substrate Preparation: Recombinant full-length human Akt1, Akt2, and Akt3 are used. A fluorescently labeled peptide substrate is prepared.

-

Inhibitor Preparation: Borussertib is serially diluted to a range of concentrations.

-

Kinase Reaction: The kinase reaction is initiated by mixing the Akt isoform, the peptide substrate, and ATP in a reaction buffer.

-

Inhibition: Borussertib at various concentrations is added to the kinase reaction mixture.

-

Detection: The reaction is allowed to proceed for a defined period, after which the extent of substrate phosphorylation is measured using a fluorescence-based detection method.

-

Data Analysis: The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cellular Isoform-Specific Inhibition Assay

-

Objective: To assess the ability of Borussertib to inhibit the activity of specific Akt isoforms in a cellular context.

-

Methodology:

-

Cell Line Engineering: Ba/F3 murine pro-B cells, which are dependent on cytokine signaling for survival, are engineered to stably express myristoylated (constitutively active) forms of human Akt1, Akt2, or Akt3.

-

Cell Culture and Treatment: The engineered Ba/F3 cell lines are cultured in the absence of cytokines and treated with increasing concentrations of Borussertib.

-

Viability Assay: After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay (e.g., MTT or resazurin-based).

-

Immunoblotting: To confirm on-target activity, cells are treated with Borussertib for a shorter duration (e.g., 4 hours), and cell lysates are analyzed by Western blot. Antibodies specific to phosphorylated Akt (at Ser473 and Thr308) and total Akt are used to determine the extent of inhibition of each isoform.

-

Data Analysis: EC₅₀ values for cell viability are calculated from the dose-response curves. The immunoblotting results provide a qualitative and semi-quantitative measure of isoform-specific target engagement.

-

Visualizations

PI3K/Akt Signaling Pathway

Caption: PI3K/Akt signaling pathway and the inhibitory action of Borussertib.

Experimental Workflow for Determining Akt Isoform Selectivity

Caption: Workflow for assessing Borussertib's Akt isoform selectivity.

Conclusion

Borussertib is a potent, covalent-allosteric inhibitor of Akt with a preference for Akt1 and Akt2 isoforms. Its unique mechanism of action provides a foundation for the development of highly selective and durable therapeutic agents targeting the PI3K/Akt pathway. Further investigation into the structural basis of its isoform selectivity will be instrumental in designing next-generation inhibitors with tailored profiles for specific cancer types and other diseases driven by aberrant Akt signaling. The experimental protocols outlined in this document provide a framework for the continued evaluation of Borussertib and its derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Covalent-Allosteric Inhibitors: Do We Get the Best of Both Worlds? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Covalent-Allosteric Inhibitors to Achieve Akt Isoform-Selectivity [pubmed.ncbi.nlm.nih.gov]

- 5. Novel PI3K/Akt Inhibitors Screened by the Cytoprotective Function of Human Immunodeficiency Virus Type 1 Tat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Borussertib Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borussertib is a first-in-class covalent-allosteric inhibitor of the protein kinase Akt (also known as protein kinase B or PKB).[1][2][3][4] Akt is a critical node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various human cancers, making it a prime therapeutic target.[1][5] Borussertib distinguishes itself from traditional ATP-competitive inhibitors by binding to an allosteric pocket between the kinase and pleckstrin homology (PH) domains of Akt.[1][5] This unique mechanism involves the formation of a covalent bond with a non-catalytic cysteine residue (Cys296), leading to the irreversible stabilization of an inactive conformation of the kinase.[6][7] This mode of action confers high selectivity and potency, making Borussertib a valuable tool for cancer research and a promising scaffold for the development of novel therapeutics. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of Borussertib, detailing the impact of chemical modifications on its biological activity, along with the experimental protocols used for its characterization.

Core Structure and Binding Mode

The chemical scaffold of Borussertib is based on a 1,6-naphthyridinone core.[6][7] X-ray crystallography of Borussertib in complex with full-length Akt1 (PDB ID: 6HHF) has provided critical insights into its binding mode.[6][8] The key interactions include:

-

Covalent Bonding: The acrylamide "warhead" of Borussertib forms a covalent Michael adduct with the thiol group of Cys296 in the kinase domain.[6][7]

-

Allosteric Pocket Occupancy: The inhibitor sits in a pocket at the interface of the kinase and PH domains.

-

π-π Stacking: The 1,6-naphthyridinone core engages in a π-π stacking interaction with the indole side chain of Trp80 in the PH domain.[6]

-

Hydrophobic Interactions: The phenyl ring at the 3-position of the naphthyridinone core makes hydrophobic contacts with Leu210, Leu264, and Ile290.

-

Water-Mediated Hydrogen Bonds: The benzo[d]imidazolone moiety forms water-mediated hydrogen bonds with Glu17, Tyr236, and Arg273.

These interactions collectively contribute to the high affinity and irreversible inhibition of Akt by Borussertib.

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the Borussertib scaffold have been undertaken to probe the SAR and optimize its pharmacological properties. The following tables summarize the key findings from these studies.

Table 1: Modifications of the Benzo[d]imidazolone Moiety

| Compound | R | Akt1 IC50 (nM) | ZR-75-1 EC50 (nM) |

| Borussertib | H | 0.8 | 5 |

| 24a | Cl | 0.5 | 2.5 |

| 24b | Me | 0.4 | 2.5 |

| 24c | OMe | 1.6 | 1000 |

Data sourced from Uhlenbrock et al., Chem Sci, 2019.

The data in Table 1 indicates that small, electron-withdrawing or neutral substituents at the 5-position of the benzo[d]imidazolone ring (like chloro and methyl) are well-tolerated and can even slightly improve potency. In contrast, a larger, electron-donating group like methoxy (24c) leads to a significant loss of both biochemical and cellular activity, suggesting steric hindrance or disruption of key interactions in this region.

Table 2: Modifications of the Linker and Core Scaffold

| Compound | Linker/Core Modification | Akt1 IC50 (nM) | ZR-75-1 EC50 (nM) |

| Borussertib | Piperidine Linker | 0.8 | 5 |

| 31 | Piperazine Linker | 2.5 | 250 |

| 32 | Benzylamine Linker | 10 | >10,000 |

Data sourced from Uhlenbrock et al., Chem Sci, 2019.

Table 2 highlights the importance of the piperidine linker. Replacing it with a piperazine (31) or a more flexible benzylamine (32) results in a substantial decrease in activity. This suggests that the rigidity and specific geometry conferred by the piperidine ring are crucial for optimal positioning of the pharmacophore within the allosteric binding site.

Table 3: Isoform Selectivity of Borussertib Analogues

| Compound | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) |

| Borussertib | 0.8 | 59 | 650 |

| 15a | 1.1 | 25.3 | 21.6 |

| 16b | 18.2 | 1.8 | 10.3 |

Data for Borussertib from the Chemical Probes Portal. Data for 15a and 16b from J. Med. Chem. 2020, 63, 15, 8246–8261.

While Borussertib itself shows a preference for Akt1 and Akt2 over Akt3, targeted modifications have been explored to achieve isoform selectivity. For instance, as shown in Table 3, strategic placement of substituents on a pyrazinone core, a bioisostere of the naphthyridinone, can shift the selectivity profile. Compound 15a shows good potency across all isoforms, while compound 16b demonstrates a notable preference for Akt2.[9] This demonstrates the potential for fine-tuning the scaffold to develop isoform-selective probes and therapeutics.

Experimental Protocols

Biochemical Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is used to determine the in vitro potency (IC50) of compounds against Akt kinases.

Materials:

-

Recombinant full-length Akt1, Akt2, or Akt3 enzyme

-

Biotinylated peptide substrate (e.g., GSK3α peptide)

-

ATP

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)

-

HTRF Detection Reagents:

-

Europium-labeled anti-phospho-substrate antibody

-

Streptavidin-XL665

-

-

Test compounds (e.g., Borussertib and its analogues) dissolved in DMSO

-

384-well low-volume microplates

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add a small volume (e.g., 1 µL) of the compound dilutions to the assay wells.

-

Add the Akt enzyme and biotinylated peptide substrate to the wells.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the enzyme.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the HTRF detection reagents (Europium-labeled antibody and Streptavidin-XL665) and incubate in the dark for 60 minutes to allow for antibody binding and FRET signal development.

-

Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.

-

Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the cellular potency (EC50) of the inhibitors.

Materials:

-

Cancer cell lines (e.g., ZR-75-1, AN3CA, T47D)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS)

-

96-well cell culture plates

-

Multi-well spectrophotometer

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in the complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compounds.

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[10][11]

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

-

Mix thoroughly to ensure complete solubilization.

-

Read the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.[10]

-

Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the compound concentration.

-

Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway of Borussertib Inhibition

Caption: The PI3K/Akt signaling pathway and the inhibitory action of Borussertib.

Experimental Workflow for Kinase Inhibition Assay

Caption: A generalized workflow for determining the IC50 of Borussertib analogues.

Logical Relationship of Borussertib's SAR

Caption: Logical flow of Borussertib's structure-activity relationship studies.

Conclusion

The structure-activity relationship studies of Borussertib have provided a detailed understanding of the chemical features required for potent and selective inhibition of Akt. The 1,6-naphthyridinone core, the piperidine linker, and the acrylamide warhead are all critical components for its covalent-allosteric mechanism of action. Modifications to the benzo[d]imidazolone moiety have demonstrated that this region can be fine-tuned to improve potency. Furthermore, exploration of alternative core scaffolds has opened avenues for developing isoform-selective inhibitors. The data and protocols presented in this guide serve as a valuable resource for researchers in the field of kinase inhibitor drug discovery, providing a solid foundation for the future design of next-generation Akt inhibitors based on the Borussertib scaffold.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Borussertib | Akt | TargetMol [targetmol.com]

- 4. selleckchem.com [selleckchem.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Structural and chemical insights into the covalent-allosteric inhibition of the protein kinase Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural and chemical insights into the covalent-allosteric inhibition of the protein kinase Akt - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05212C [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Probe Borussertib | Chemical Probes Portal [chemicalprobes.org]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. chondrex.com [chondrex.com]

Borussertib: A Technical Guide to a Covalent-Allosteric AKT Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of Borussertib, a first-in-class covalent-allosteric inhibitor of the protein kinase Akt. The document details the preclinical efficacy of Borussertib, outlines key experimental protocols, and presents quantitative data in a structured format for ease of comparison.

Discovery and Rationale

Borussertib was developed as a highly potent and selective inhibitor of Akt (also known as protein kinase B), a critical node in the PI3K/Akt/mTOR signaling pathway.[1] This pathway is frequently hyperactivated in various human cancers, playing a central role in cell proliferation, survival, and metabolism.[1][2][3] Traditional ATP-competitive Akt inhibitors often face challenges with selectivity due to the highly conserved nature of the ATP-binding pocket among kinases.[4] Borussertib circumvents this by employing a unique covalent-allosteric mechanism. It binds to a pocket between the pleckstrin homology (PH) and kinase domains of Akt, forming a covalent bond with cysteine residues Cys296 and Cys310.[5][6] This irreversible binding locks Akt in an inactive conformation, providing high potency and selectivity.[1][5][6]

Synthesis

The synthesis of Borussertib is a multi-step process involving the convergent synthesis of a 1,6-naphthyridinone core scaffold and a benzo[d]imidazolone moiety, followed by their coupling and subsequent modification. A detailed, step-by-step protocol for the entire synthesis is not publicly available; however, the synthesis of the core 1,6-naphthyridinone scaffold has been described.[7][8][9] The general approach involves a Friedländer annulation to construct the naphthyridinone ring system.

Mechanism of Action

Borussertib functions as a covalent-allosteric inhibitor of Akt.[5] This dual mechanism contributes to its high potency and selectivity.

-

Allosteric Inhibition: Borussertib binds to a site distinct from the ATP-binding pocket, located at the interface of the PH and kinase domains.[10] This binding event stabilizes an inactive conformation of the enzyme.[1]

-

Covalent Modification: The acrylamide "warhead" on Borussertib forms an irreversible covalent bond with cysteine residues (Cys296 and Cys310) within the allosteric binding site.[5][6] This covalent linkage prolongs the duration of inhibition and enhances the inhibitor's potency.[7]

The binding of Borussertib effectively blocks the phosphorylation and activation of Akt, thereby inhibiting downstream signaling through the PI3K/Akt/mTOR pathway. This leads to the suppression of cell proliferation and the induction of apoptosis in cancer cells with aberrant Akt signaling.[2][11]

Quantitative Data

The following tables summarize the key quantitative data for Borussertib from preclinical studies.

Table 1: In Vitro Potency of Borussertib

| Parameter | Value | Target | Assay Type |

| IC₅₀ | 0.8 nM | Wild-type Akt | Cell-free assay |

| Kᵢ | 2.2 nM | Wild-type Akt | Cell-free assay |

Data sourced from references:[1][4][5][11][12][13][14]

Table 2: Cellular Activity of Borussertib (EC₅₀ values)

| Cell Line | Cancer Type | EC₅₀ (nM) |

| ZR-75-1 | Breast | 5 ± 1 |

| T47D | Breast | 48 ± 15 |

| MCF-7 | Breast | 277 ± 90 |

| BT-474 | Breast | 373 ± 54 |

| AN3CA | Endometrium | 191 ± 90 |

| KU-19-19 | Bladder | 7770 ± 641 |

EC₅₀ values were determined using a cell viability assay. Data sourced from references:[1][5][11][12][13][14]

Table 3: In Vivo Pharmacokinetic Parameters of Borussertib in Mice

| Administration Route | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Bioavailability (%) |

| Oral Gavage | 20 | 78 | <5 |

| Intraperitoneal | 20 | 683 | 39.6 |

| Intravenous | 2 | - | - |

Data sourced from reference:[12]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of Borussertib.

Cell Viability Assay

This protocol is a general guideline for assessing the anti-proliferative activity of Borussertib.

-

Cell Seeding: Plate cancer cells in 384-well plates at a density that ensures logarithmic growth during the assay period.[11]

-

Compound Treatment: After 24 hours of incubation (37°C, 5% CO₂), treat the cells with serial dilutions of Borussertib (e.g., from 0.1 nM to 30 µM) using an acoustic liquid handler for precise dispensing.[11] Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 96 hours.[12]

-

Viability Assessment: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), according to the manufacturer's instructions.[11]

-

Data Analysis: Record luminescence using a plate reader.[11] Calculate EC₅₀ values by fitting the dose-response data to a four-parameter logistical curve.

Western Blot Analysis

This protocol provides a general framework for assessing the effect of Borussertib on protein expression and phosphorylation.

-

Cell Lysis: Treat cells with various concentrations of Borussertib for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[11]

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.[11][15]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11][16]

-

Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[11][15]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., total Akt, phospho-Akt (Ser473/Thr308), and downstream effectors like p-PRAS40, p-S6) overnight at 4°C.[10][11]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11][15]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[11]

Patient-Derived Xenograft (PDX) Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of Borussertib.

-

Cell Preparation: Prepare a single-cell suspension of a human cancer cell line (e.g., 5 x 10⁶ cells) in a suitable medium.[17]

-

Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude mice).[6][17]

-

Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size, randomize the mice into treatment and control groups.

-

Treatment Administration: Administer Borussertib via a suitable route (e.g., oral gavage or intraperitoneal injection) at a specified dose and schedule.[6][12] The control group receives the vehicle.

-

Tumor Measurement: Measure tumor volume regularly using calipers.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting to assess target engagement).

Visualizations

Signaling Pathway

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of Borussertib on Akt.

Experimental Workflow

Caption: A generalized workflow for Western Blot analysis.

Logical Relationship

Caption: The logical flow of Borussertib's mechanism of action.

References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Preclinical Efficacy of Covalent-Allosteric AKT Inhibitor Borussertib in Combination with Trametinib in KRAS-Mutant Pancreatic and Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Covalent‐Allosteric Inhibitors to Achieve Akt Isoform‐Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural and chemical insights into the covalent-allosteric inhibition of the protein kinase Akt - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05212C [pubs.rsc.org]

- 9. Structural and chemical insights into the covalent-allosteric inhibition of the protein kinase Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. selleckchem.com [selleckchem.com]

- 13. cancer-research-network.com [cancer-research-network.com]

- 14. Borussertib | Akt | TargetMol [targetmol.com]

- 15. bio-rad.com [bio-rad.com]

- 16. bu.edu [bu.edu]

- 17. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

The Pharmacological Profile of Borussertib: A Covalent-Allosteric Inhibitor of Akt

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Borussertib is a first-in-class, covalent-allosteric inhibitor of the serine/threonine kinase Akt (also known as protein kinase B). By binding to a unique pocket between the pleckstrin homology (PH) and kinase domains, Borussertib irreversibly stabilizes an inactive conformation of Akt. This mode of action provides high potency and selectivity, making it a valuable tool for cancer research and a potential therapeutic agent. This document provides a comprehensive overview of the pharmacological properties of Borussertib, including its mechanism of action, preclinical data, and detailed experimental methodologies.

Mechanism of Action

Borussertib distinguishes itself from traditional ATP-competitive kinase inhibitors through its covalent and allosteric mechanism. It specifically targets a pocket at the interface of the PH and kinase domains of Akt.[1] Within this pocket, Borussertib forms a covalent bond with non-catalytic cysteine residues, specifically Cys296 and Cys310.[1][2] This irreversible binding locks Akt in an inactive, "PH-in" conformation, which prevents its activation and downstream signaling.[1] The covalent nature of this interaction leads to a prolonged duration of action, potentially exceeding the pharmacokinetic half-life of the compound.[1]

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a common feature in many human cancers. By inhibiting Akt, Borussertib effectively downregulates the phosphorylation of numerous downstream targets, including PRAS40, S6 ribosomal protein, and 4E-BP1, thereby impeding these pro-survival cellular processes.[1] Furthermore, inhibition of Akt by Borussertib has been shown to induce apoptosis, as evidenced by the cleavage of poly (ADP-ribose) polymerase (PARP).[1][3]

Signaling Pathway of Borussertib's Action

Caption: Borussertib's mechanism of action via covalent-allosteric inhibition of Akt.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for Borussertib from biochemical and cellular assays, as well as in vivo pharmacokinetic studies.

Table 1: Biochemical and Cellular Activity of Borussertib

| Parameter | Value | Cell Line/Target | Reference(s) |

| IC50 | 0.8 nM | Wild-type Akt (cell-free assay) | [4][5] |

| Ki | 2.2 nM | Wild-type Akt | [4][5] |

| EC50 | 5 ± 1 nM | ZR-75-1 (Breast Cancer) | |

| 48 ± 15 nM | T47D (Breast Cancer) | ||

| 191 ± 90 nM | AN3CA (Endometrial Cancer) | ||

| 277 ± 90 nM | MCF-7 (Breast Cancer) | ||

| 373 ± 54 nM | BT-474 (Breast Cancer) | ||

| 7770 ± 641 nM | KU-19-19 (Bladder Cancer) |

Table 2: In Vivo Pharmacokinetics of Borussertib in Mice

| Parameter | Administration Route | Dose | Value | Reference(s) |

| Maximum Plasma Concentration (Cmax) | Oral Gavage | 20 mg/kg | 78 ng/mL (0.13 µM) | [3][4] |

| Intraperitoneal | 20 mg/kg | 683 ng/mL (1.14 µM) | [3][4] | |

| Oral Bioavailability | Oral Gavage vs. IV | 20 mg/kg vs. 2 mg/kg | <5% | [3][4] |

| Intraperitoneal Bioavailability | Intraperitoneal vs. IV | 20 mg/kg vs. 2 mg/kg | 39.6% | [3][4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of Borussertib.

Cell Viability Assay

This protocol is used to determine the half-maximal effective concentration (EC50) of Borussertib in various cancer cell lines.

Workflow for Cell Viability Assay

Caption: A generalized workflow for determining the EC50 of Borussertib.

Materials:

-

Cancer cell lines (e.g., ZR-75-1, T47D, AN3CA, MCF-7, BT-474, KU-19-19)

-

Complete growth medium

-

96-well microplates

-

Borussertib stock solution (in DMSO)

-

Cell viability reagent (e.g., MTT, MTS, or resazurin)

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Culture cells to ~80% confluency and harvest.

-

Seed cells into 96-well plates at a predetermined density (optimization is recommended for each cell line, typically between 5,000 and 10,000 cells per well) and incubate for 24 hours.

-

Prepare serial dilutions of Borussertib in complete growth medium. A typical concentration range is from 0.1 nM to 30 µM.[3]

-

Remove the medium from the wells and add the Borussertib dilutions. Include vehicle control (DMSO) wells.

-

Incubate the plates for 96 hours.[3]

-

Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

If using an MTT assay, add a solubilization solution and incubate until the formazan crystals are dissolved.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the EC50 values by plotting the percentage of cell viability against the log of the Borussertib concentration and fitting the data to a dose-response curve.

Western Blot Analysis

This protocol is used to assess the effect of Borussertib on the phosphorylation status of Akt and its downstream targets.

Materials:

-

Cancer cell lines

-

6-well tissue culture plates

-

Borussertib

-

RIPA buffer (supplemented with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-pAkt(S473), anti-pAkt(T308), anti-Akt, anti-pPRAS40, anti-pS6, anti-p4E-BP1, anti-cleaved PARP, anti-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of Borussertib or vehicle (DMSO) for 24 hours.[1]

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[1]

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer and separate by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Antibody concentrations should be optimized, but a typical starting dilution is 1:1000.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. A typical starting dilution is 1:5000.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

In Vivo Xenograft Studies

This protocol describes the evaluation of Borussertib's antitumor efficacy in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., RjOrl:SWISS mice for pharmacokinetic studies)[3]

-

Cancer cells or patient-derived tumor fragments

-

Matrigel (optional)

-

Borussertib

-

Vehicle for administration (e.g., PBS/PEG200 for oral and intraperitoneal routes, DMSO for intravenous)[1]

-

Calipers

Procedure:

-

Subcutaneously inject cancer cells (typically 1-10 million cells in PBS or with Matrigel) or implant patient-derived tumor fragments into the flanks of immunocompromised mice.

-

Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer Borussertib at the desired dose and schedule. For example, 20 mg/kg daily via intraperitoneal injection.[1] The control group receives the vehicle.

-

Measure tumor dimensions with calipers regularly (e.g., twice weekly) and calculate the tumor volume using the formula: (Length x Width²) / 2.[1]

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Impact on DNA Damage Response and Cell Cycle Regulation

While direct studies on Borussertib's comprehensive effects on the DNA damage response (DDR) and cell cycle machinery are emerging, its potent inhibition of Akt allows for well-supported inferences. Akt is a central node that influences these processes.

DNA Damage Response: Akt can phosphorylate and regulate several proteins involved in the DDR. For instance, activated Akt can promote the activity of DNA-PKcs, a key enzyme in the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair. By inhibiting Akt, Borussertib may therefore sensitize cancer cells to DNA-damaging agents by impairing their DNA repair capacity.

Cell Cycle Regulation: Akt promotes cell cycle progression through multiple mechanisms. It can phosphorylate and inactivate the CDK inhibitors p21Cip1 and p27Kip1, leading to their cytoplasmic sequestration and degradation.[6] This relieves the inhibition of cyclin D/CDK4/6 and cyclin E/CDK2 complexes, allowing the cell to progress through the G1/S checkpoint. Furthermore, Akt can phosphorylate and activate downstream effectors that promote the synthesis of proteins required for cell cycle progression. By inhibiting Akt, Borussertib is expected to lead to the stabilization and nuclear localization of p21 and p27, resulting in cell cycle arrest, primarily at the G1/S transition.

Logical Relationship of Borussertib's Effect on Cell Cycle and DNA Damage

Caption: Borussertib's impact on cell cycle and DNA damage response via Akt inhibition.

Conclusion

Borussertib is a potent and selective covalent-allosteric inhibitor of Akt with promising preclinical activity. Its unique mechanism of action offers potential advantages over traditional kinase inhibitors. The data summarized herein provides a valuable resource for researchers investigating the PI3K/Akt/mTOR pathway and for professionals involved in the development of novel cancer therapeutics. Further studies are warranted to fully elucidate its clinical potential, both as a monotherapy and in combination with other anticancer agents.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Recent Advances in Synergistic Antitumor Effects Exploited from the Inhibition of Ataxia Telangiectasia and RAD3-Related Protein Kinase (ATR) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bosterbio.com [bosterbio.com]

- 6. p21 and p27: roles in carcinogenesis and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

Borussertib: A Covalent-Allosteric Inhibitor of the PI3K/Akt Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway, often through genetic alterations like mutations in PIK3CA or loss of the tumor suppressor PTEN, is a frequent event in a multitude of human cancers, making it a prime target for therapeutic intervention.[1][2][3] Borussertib has emerged as a first-in-class, potent, and selective covalent-allosteric inhibitor of Akt, offering a novel therapeutic strategy to target this key oncogenic driver.[2][4]

This technical guide provides a comprehensive overview of borussertib's mechanism of action, its effects on the PI3K/Akt signaling pathway, and detailed methodologies for its preclinical evaluation.

Mechanism of Action: Covalent-Allosteric Inhibition

Borussertib represents an innovative class of Akt inhibitors that function through a covalent-allosteric mechanism.[5] Unlike traditional ATP-competitive inhibitors, borussertib binds to a unique pocket located between the pleckstrin homology (PH) domain and the kinase domain of Akt.[5][6]

Key features of its mechanism include:

-

Covalent Binding: Borussertib forms an irreversible covalent bond with specific, non-catalytic cysteine residues within Akt, namely Cys296 and Cys310.[7][8] This is achieved through an electrophilic "warhead" incorporated into the inhibitor's structure.

-

Allosteric Inhibition: By binding to this allosteric site, borussertib locks the Akt protein in an inactive "PH-in" conformation.[5][6]

-

Stabilization of Inactive State: This stabilized inactive conformation structurally blocks the ATP-binding site, thereby preventing the kinase from phosphorylating its downstream substrates.[5]

This dual mechanism of covalent and allosteric inhibition confers high potency and selectivity, along with a prolonged duration of action due to the irreversible nature of the binding.[2]

Quantitative Data: Potency and Cellular Activity

Borussertib demonstrates high potency in biochemical assays and robust antiproliferative activity in various cancer cell lines, particularly those with alterations in the PI3K/PTEN pathway.[2][7]

Table 1: Biochemical Potency of Borussertib

| Parameter | Target | Value | Assay Type |

| IC₅₀ | Wild-Type Akt | 0.8 nM | Cell-free kinase assay[4][6][7] |

| Kᵢ | Wild-Type Akt | 2.2 nM | Cell-free kinase assay[4][6][7] |

| IC₅₀ | AKT1 | - | - |

| IC₅₀ | AKT2 | 59 nM | HTRF Assay[9] |

| IC₅₀ | AKT3 | 650 nM | HTRF Assay[9] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor that reduces the response by half.[10] Kᵢ (Inhibition constant) represents the equilibrium constant for the binding of the inhibitor to the enzyme.

Table 2: Cellular Activity (EC₅₀) of Borussertib in Cancer Cell Lines

| Cell Line | Cancer Type | EC₅₀ (nM) |

| ZR-75-1 | Breast | 5 ± 1 |

| T47D | Breast | 48 ± 15 |

| AN3CA | Endometrium | 191 ± 90 |

| MCF-7 | Breast | 277 ± 90 |

| BT-474 | Breast | 373 ± 54 |

| KU-19-19 | Bladder | 7770 ± 641 |

EC₅₀ (Half-maximal effective concentration) values were determined via cell viability assays after 96 hours of treatment.[4][6][7] These values represent the concentration of a drug that gives a half-maximal response.[10]

The PI3K/Akt Signaling Pathway and Borussertib's Point of Intervention

The PI3K/Akt pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of PI3K, which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2] PIP3 recruits Akt and PDK1 to the plasma membrane, leading to Akt phosphorylation and full activation. Activated Akt then phosphorylates a multitude of downstream substrates to regulate cellular functions. Borussertib directly inhibits Akt, thereby blocking all downstream signaling.

Experimental Protocols

Western Blot Analysis for Pathway Inhibition

This protocol is used to assess the phosphorylation status of Akt and its downstream targets, providing a direct measure of borussertib's inhibitory activity.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7) and allow them to adhere. Treat cells with varying concentrations of borussertib (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 24 hours).[2]

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[2]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay.[2]

-

Gel Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[11]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-Akt (Ser473), total Akt, p-PRAS40 (Thr246), and a loading control (e.g., GAPDH).

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a digital imager. A dose-dependent decrease in the p-Akt/total Akt ratio indicates target engagement.[5]

Cell-Free Kinase Assay (HTRF) for IC₅₀ Determination

This assay quantifies the direct inhibitory effect of borussertib on the enzymatic activity of purified Akt.

Methodology:

-

Reaction Setup: In a microplate, combine purified recombinant Akt enzyme with a specific substrate (e.g., a biotinylated peptide) in a kinase reaction buffer.

-

Inhibitor Addition: Add borussertib across a range of concentrations (e.g., 11-point serial dilution). Include no-inhibitor (positive) and no-enzyme (negative) controls.

-

Reaction Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and add detection reagents. For Homogeneous Time-Resolved Fluorescence (HTRF), this typically includes a europium-labeled anti-phosphoserine/threonine antibody and streptavidin-conjugated allophycocyanin (APC).

-

Signal Measurement: After incubation, read the plate on an HTRF-compatible reader. The signal is proportional to the amount of phosphorylated substrate.

-

Data Analysis: Calculate the percent inhibition for each borussertib concentration relative to the positive control. Plot the data and fit a four-parameter logistic curve to determine the IC₅₀ value.[12]

Cell Viability Assay for EC₅₀ Determination

This assay measures the effect of borussertib on the proliferation and viability of cancer cell lines.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of borussertib (e.g., 0.1 nM to 30 µM).[7] Include vehicle-only controls.

-

Incubation: Incubate the plates for a specified duration, typically 96 hours, under standard cell culture conditions (37°C, 5% CO₂).[7]

-

Viability Measurement: Add a viability reagent such as CellTiter-Glo® (Promega) or MTT. For CellTiter-Glo®, the reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.

-

Data Acquisition: Measure luminescence or absorbance using a plate reader.

-

EC₅₀ Calculation: Normalize the data to the vehicle-treated controls and plot cell viability against the logarithm of borussertib concentration. Use non-linear regression to fit a dose-response curve and calculate the EC₅₀.

References

- 1. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Preclinical Efficacy of Covalent-Allosteric AKT Inhibitor Borussertib in Combination with Trametinib in KRAS-Mutant Pancreatic and Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Covalent‐Allosteric Inhibitors to Achieve Akt Isoform‐Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Probe Borussertib | Chemical Probes Portal [chemicalprobes.org]

- 10. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 11. bu.edu [bu.edu]

- 12. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Covalent Nature of Borussertib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Borussertib is a first-in-class covalent-allosteric inhibitor of the protein kinase Akt (also known as protein kinase B or PKB).[1][2][3][4][5][6][7] As a critical node in the PI3K/Akt/mTOR signaling pathway, Akt is a key regulator of cell proliferation, survival, and metabolism, making it a prominent therapeutic target in oncology.[1][4][7][8][9] Borussertib distinguishes itself from traditional ATP-competitive inhibitors by binding to an allosteric site at the interface of the kinase and pleckstrin homology (PH) domains of Akt.[1][7] This interaction is further solidified by the formation of a covalent bond with specific, non-catalytic cysteine residues, leading to the irreversible stabilization of Akt in an inactive conformation.[1][10] This unique mechanism of action confers high selectivity and prolonged target engagement, offering a promising avenue for therapeutic intervention in cancers with aberrant PI3K/Akt signaling. This technical guide provides an in-depth overview of the covalent nature of Borussertib, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to characterize its unique properties.

Mechanism of Covalent-Allosteric Inhibition

Borussertib's innovative mechanism combines the benefits of both allosteric inhibition and covalent targeting. It binds to a pocket located between the kinase and PH domains of Akt, a region crucial for the conformational changes required for kinase activation.[1][7] The inhibitor's 1,6-naphthyridinone scaffold engages in π–π stacking interactions with Trp80 in the PH domain.[11]

The key to its irreversible action lies in its acrylamide "warhead," which acts as a Michael acceptor. This electrophilic group forms a covalent bond with the thiol groups of cysteine residues within the allosteric binding pocket.[12] Crystallographic and mass spectrometric analyses have identified Cys296 and Cys310 as the primary targets for this covalent modification.[1][10][13] By covalently locking Akt in an inactive state, Borussertib effectively prevents its downstream signaling activities, leading to the inhibition of cell proliferation and survival in cancer cells.[1]

Signaling Pathway

Borussertib targets Akt within the PI3K/Akt/mTOR signaling cascade. This pathway is often dysregulated in cancer through mutations in key components like PIK3CA, PTEN, and Akt itself. The diagram below illustrates the central role of Akt and the point of intervention for Borussertib.

Quantitative Data Summary

The following tables summarize the key quantitative data for Borussertib, providing insights into its potency and cellular activity.

Table 1: Biochemical Potency of Borussertib against Akt

| Target | Assay Type | Parameter | Value (nM) | Reference |

| Akt (wild-type) | Cell-free | IC50 | 0.8 | [1][3][6] |

| Akt (wild-type) | Cell-free | Ki | 2.2 | [1][3][6] |

| AKT1 | NanoBRET | IC50 | - | - |

| AKT2 | HTRF | IC50 | 59 | [14] |

| AKT3 | HTRF | IC50 | 650 ± 170 | [14] |

Table 2: Cellular Activity of Borussertib in Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Value (nM) | Reference |

| AN3CA | Endometrial | EC50 | 191 ± 90 | [1][4][5][6][7] |

| T47D | Breast | EC50 | 48 ± 15 | [1][4][5][6][7] |

| ZR-75-1 | Breast | EC50 | 5 ± 1 | [1][4][5][6][7] |

| MCF-7 | Breast | EC50 | 277 ± 90 | [1][4][5][6][7] |

| BT-474 | Breast | EC50 | 373 ± 54 | [1][4][5][6][7] |

| KU-19-19 | Bladder | EC50 | 7770 ± 641 | [1][4][5][6][7] |

Table 3: In Vivo Pharmacokinetic Parameters of Borussertib in Mice

| Administration Route | Dose (mg/kg) | Bioavailability (%) | Cmax (ng/mL) | Reference |

| Intravenous (IV) | 2 | - | - | [4][10] |

| Oral (PO) | 20 | <5 | 78 | [4][10] |

| Intraperitoneal (IP) | 20 | 39.6 | 683 | [4][10] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the covalent nature and activity of Borussertib.

Mass Spectrometry for Covalent Adduct Confirmation

This protocol outlines the general steps for confirming the covalent binding of Borussertib to Akt using mass spectrometry.

Protocol:

-

Incubation: Recombinant Akt protein is incubated with an excess of Borussertib in a suitable buffer (e.g., HEPES) for a defined period (e.g., 1 hour) to allow for covalent bond formation.[15]

-

Sample Preparation:

-

Intact Protein Analysis: The reaction mixture is subjected to purification to remove unbound inhibitor, often using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).[15][16]

-

Peptide Mapping: For identification of the specific binding site, the protein-inhibitor complex is denatured, reduced, alkylated, and then digested with a protease such as trypsin.[16]

-

-

LC-MS/MS Analysis:

-

The prepared sample (either intact protein or digested peptides) is injected into a liquid chromatography system coupled to a mass spectrometer (e.g., Orbitrap or Q-TOF).[16][17]

-

For intact protein analysis, the mass of the modified protein is compared to the unmodified control. A mass shift corresponding to the molecular weight of Borussertib confirms covalent binding.[15]

-

For peptide mapping, the digested peptides are separated by LC, and the mass spectrometer identifies the peptide fragment containing the covalent modification. MS/MS fragmentation of this peptide confirms the exact amino acid residue (Cys296 or Cys310) that is modified.[16]

-

-

Data Analysis: Specialized software is used to analyze the mass spectra and identify the mass shifts and modified peptides.[15][17]

Biochemical Kinase Assay (HTRF)

The Homogeneous Time-Resolved Fluorescence (HTRF) KinEASE assay is a common method to determine the in vitro inhibitory potency (IC50) of compounds against kinases.

Protocol:

-

Reagent Preparation:

-

Kinase Reaction:

-

Detection:

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm and 665 nm).

-

The HTRF ratio is calculated, and the IC50 value is determined by plotting the HTRF ratio against the inhibitor concentration and fitting the data to a dose-response curve.[18]

-

Cell Viability Assay (CellTiter-Glo®)

The CellTiter-Glo® Luminescent Cell Viability Assay is used to measure the effect of Borussertib on the proliferation of cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well or 384-well opaque-walled plate at a predetermined density and allow them to adhere overnight.[2][3][11][12]

-

Compound Treatment: Treat the cells with a serial dilution of Borussertib and a vehicle control (e.g., DMSO).[2][3][11][12]

-

Incubation: Incubate the plates for a specified period (e.g., 72-96 hours) under standard cell culture conditions.[10][11]

-

Assay Procedure:

-

Equilibrate the plate to room temperature.

-

Add an equal volume of CellTiter-Glo® Reagent to each well.[2][3][11][12]

-

Mix the contents on an orbital shaker for a few minutes to induce cell lysis.[2][3][12]

-

Incubate at room temperature for approximately 10 minutes to stabilize the luminescent signal.[2][3][11][12]

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

The EC50 value is determined by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.

-

Cellular Target Engagement Assay (NanoBRET™)

The NanoBRET™ Target Engagement Intracellular Kinase Assay is a live-cell method to quantify the binding of Borussertib to Akt.

Protocol:

-

Cell Preparation: Cells are transiently or stably transfected with a vector expressing a fusion of the target kinase (Akt) and NanoLuc® luciferase.[5][13][14][21][22]

-

Compound Addition: The transfected cells are treated with varying concentrations of the test compound (Borussertib).[21][22]

-

Tracer Addition: A cell-permeable fluorescent tracer that binds to the active site of the kinase is added to the cells.[5][13][21][22]

-

Substrate Addition and BRET Measurement: A NanoLuc® substrate is added, and the Bioluminescence Resonance Energy Transfer (BRET) signal is measured. The BRET signal is generated when the fluorescent tracer is in close proximity to the NanoLuc®-tagged kinase.[5][13]

-

Data Analysis: The binding of the test compound to the kinase displaces the fluorescent tracer, leading to a decrease in the BRET signal. The IC50 value, representing the concentration of the compound that causes a 50% reduction in the BRET signal, is then calculated to determine the target engagement potency in live cells.[21][22]

Conclusion

Borussertib represents a significant advancement in the field of kinase inhibitors. Its covalent-allosteric mechanism of action provides a high degree of selectivity and durable target inhibition, which are desirable attributes for an anticancer therapeutic. The experimental methodologies detailed in this guide provide a framework for the comprehensive characterization of Borussertib and other covalent inhibitors. Further investigation and optimization of its pharmacokinetic properties will be crucial for its successful clinical development.[4] This technical guide serves as a valuable resource for researchers dedicated to advancing the understanding and application of targeted covalent inhibitors in drug discovery.

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.ee]

- 2. OUH - Protocols [ous-research.no]

- 3. promega.com [promega.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. researchgate.net [researchgate.net]

- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 10. selleckchem.com [selleckchem.com]

- 11. ch.promega.com [ch.promega.com]

- 12. promega.com [promega.com]

- 13. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]

- 14. promega.com [promega.com]

- 15. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

- 20. youtube.com [youtube.com]

- 21. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]

- 22. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]

The Kinetics of Borussertib Inhibition: A Covalent-Allosteric Approach to Targeting AKT

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Borussertib is a first-in-class, covalent-allosteric inhibitor of the protein kinase B (AKT), a critical node in the PI3K/AKT/mTOR signaling pathway.[1][2] Dysregulation of this pathway is a hallmark of numerous human cancers, making AKT a prime therapeutic target.[1][3] Borussertib's unique mechanism of action, which combines the benefits of allosteric targeting with the durability of covalent inhibition, offers a promising strategy to overcome the limitations of traditional ATP-competitive inhibitors.[4][5] This technical guide provides a comprehensive overview of the kinetics of Borussertib inhibition, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization.

Mechanism of Action

Borussertib distinguishes itself from traditional kinase inhibitors by not competing with ATP for the kinase's active site. Instead, it binds to an allosteric pocket located between the pleckstrin homology (PH) and kinase domains of AKT.[1][6] This binding event is followed by the formation of a covalent bond between an electrophilic "warhead" on the Borussertib molecule and specific cysteine residues within the allosteric site, namely Cys296 and Cys310.[6][7] This covalent modification irreversibly locks AKT in an inactive conformation, effectively preventing its downstream signaling activities.[1][4][7] This covalent-allosteric mechanism contributes to Borussertib's high potency and prolonged duration of action.

Quantitative Inhibition Data

The inhibitory potential of Borussertib has been quantified through various biochemical and cellular assays. The following tables summarize the key kinetic parameters.

Table 1: Biochemical Inhibition of Wild-Type AKT

| Parameter | Value | Assay Conditions |

| IC50 | 0.8 nM | Cell-free kinase assay |

| Ki | 2.2 nM | Cell-free kinase assay |

Data sourced from Selleck Chemicals and MedchemExpress.[7][8]

Table 2: Cellular Activity of Borussertib in Cancer Cell Lines

| Cell Line | Cancer Type | EC50 (nM) |

| ZR-75-1 | Breast | 5 ± 1 |

| T47D | Breast | 48 ± 15 |

| MCF-7 | Breast | 277 ± 90 |

| BT-474 | Breast | 373 ± 54 |

| AN3CA | Endometrium | 191 ± 90 |

| KU-19-19 | Bladder | 7770 ± 641 |

EC50 values were determined using a cell viability assay.[1][8]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the kinetics of Borussertib inhibition.

Biochemical Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantifies the ability of Borussertib to inhibit AKT kinase activity in a cell-free system.

Materials:

-

Recombinant full-length AKT protein

-

Biotinylated peptide substrate

-

ATP

-

HTRF KinEASE™ reagents (Europium-labeled anti-phospho-substrate antibody and Streptavidin-XL665)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% BSA, 1 mM DTT)

-

Borussertib (or other test compounds)

-

384-well low-volume microplates

Procedure:

-

Prepare serial dilutions of Borussertib in DMSO and then dilute further in assay buffer.

-

Add a solution of AKT enzyme and the biotinylated peptide substrate to the wells of the microplate.

-

Add the diluted Borussertib or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the enzyme.

-

Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a detection mixture containing the HTRF reagents (Europium-labeled anti-phospho-substrate antibody and Streptavidin-XL665) in a buffer containing EDTA.

-

Incubate for 60 minutes at room temperature to allow for antibody-antigen binding.

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).

-

The HTRF ratio (665 nm / 620 nm) is proportional to the amount of phosphorylated substrate.

-

Calculate the percent inhibition for each Borussertib concentration relative to the DMSO control and plot the data to determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures the effect of Borussertib on the viability of cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-